molecular formula C30H30Cl2N4O4 B14000493 2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) CAS No. 22359-45-1

2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)

Cat. No.: B14000493
CAS No.: 22359-45-1
M. Wt: 581.5 g/mol
InChI Key: FOZVVPODMRVHEP-UHFFFAOYSA-N
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Description

2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) is a complex organic compound with the molecular formula C30H30Cl2N4O4 It is known for its unique structure, which includes a piperazine ring linked to two naphthalene-1,4-dione moieties through propane-3,1-diylimino linkages

Preparation Methods

The synthesis of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) involves several steps. One common synthetic route includes the reaction of piperazine with 3-chloronaphthalene-1,4-dione in the presence of a suitable base. The reaction typically proceeds through the formation of intermediate imines, which then undergo further condensation to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moieties to hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include oxidative stress pathways and inflammatory response pathways.

Comparison with Similar Compounds

2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) can be compared with other similar compounds such as:

    2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(1,4-naphthoquinone): Similar structure but lacks the chloro substituents.

    2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-bromonaphthalene-1,4-dione): Similar structure but with bromine substituents instead of chlorine.

    2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-methylnaphthalene-1,4-dione): Similar structure but with methyl substituents instead of chlorine. The uniqueness of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) lies in its specific chloro substituents, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

22359-45-1

Molecular Formula

C30H30Cl2N4O4

Molecular Weight

581.5 g/mol

IUPAC Name

2-chloro-3-[3-[4-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl]piperazin-1-yl]propylamino]naphthalene-1,4-dione

InChI

InChI=1S/C30H30Cl2N4O4/c31-23-25(29(39)21-9-3-1-7-19(21)27(23)37)33-11-5-13-35-15-17-36(18-16-35)14-6-12-34-26-24(32)28(38)20-8-2-4-10-22(20)30(26)40/h1-4,7-10,33-34H,5-6,11-18H2

InChI Key

FOZVVPODMRVHEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)CCCNC4=C(C(=O)C5=CC=CC=C5C4=O)Cl

Origin of Product

United States

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